4-(But-2-yn-1-yl)oxane-4-carbaldehyde 4-(But-2-yn-1-yl)oxane-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761501
InChI: InChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h9H,4-8H2,1H3
SMILES:
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

4-(But-2-yn-1-yl)oxane-4-carbaldehyde

CAS No.:

Cat. No.: VC17761501

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

4-(But-2-yn-1-yl)oxane-4-carbaldehyde -

Specification

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 4-but-2-ynyloxane-4-carbaldehyde
Standard InChI InChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h9H,4-8H2,1H3
Standard InChI Key DQARFQSAHLCUPI-UHFFFAOYSA-N
Canonical SMILES CC#CCC1(CCOCC1)C=O

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s structure centers on a tetrahydropyran ring, a six-membered cyclic ether with one oxygen atom. At the 4-position of this ring, two distinct substituents are attached:

  • A but-2-yn-1-yl group (CH2CCCH2-\text{CH}_2-\text{C}\equiv\text{C}-\text{CH}_2-), introducing a terminal alkyne functionality.

  • A carbaldehyde group (CHO-\text{CHO}), providing electrophilic reactivity.

This substitution pattern creates a sterically congested environment, which impacts both synthetic accessibility and chemical behavior. The alkyne’s linear geometry and the aldehyde’s planar carbonyl group introduce electronic polarization, facilitating nucleophilic additions and cycloadditions .

Table 1: Comparative Structural Features of Related Oxane Derivatives

CompoundSubstituentsFunctional GroupsMolecular Formula
4-(But-2-yn-1-yl)oxane-4-carbaldehydeBut-2-yn-1-yl, carbaldehydeAlkyne, AldehydeC9H12O2\text{C}_9\text{H}_{12}\text{O}_2
4-(4-Isopropylphenyl)oxane-4-carbaldehyde 4-Isopropylphenyl, carbaldehydeAromatic, AldehydeC15H20O2\text{C}_{15}\text{H}_{20}\text{O}_2
2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehydePropynyl, bicyclic frameworkAlkyne, Aldehyde, BicyclicC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_2

Spectroscopic Signatures

Key spectroscopic data inferred from analogous compounds include:

  • IR Spectroscopy: A strong absorption band at 2100cm1\sim 2100 \, \text{cm}^{-1} (C≡C stretch), 1720cm1\sim 1720 \, \text{cm}^{-1} (C=O stretch), and 2820cm1\sim 2820 \, \text{cm}^{-1} (aldehyde C-H stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: Aldehyde proton as a singlet at δ9.8ppm\delta \, 9.8 \, \text{ppm}; alkyne-proximal methylene protons at δ2.53.0ppm\delta \, 2.5-3.0 \, \text{ppm}; oxane ring protons between δ1.6ppm\delta \, 1.6 \, \text{ppm} (axial) and δ3.8ppm\delta \, 3.8 \, \text{ppm} (equatorial) .

    • 13C^{13}\text{C}: Aldehyde carbon at δ200ppm\delta \, 200 \, \text{ppm}; alkyne carbons at δ7085ppm\delta \, 70-85 \, \text{ppm}; oxane carbons between δ20ppm\delta \, 20 \, \text{ppm} (C-4) and δ70ppm\delta \, 70 \, \text{ppm} (C-5).

Synthetic Methodologies

Cyclization Strategies

The oxane ring can be constructed via acid-catalyzed cyclization of diols or epoxy precursors. For example, a Prins cyclization between a homoallylic alcohol and formaldehyde under acidic conditions generates the tetrahydropyran core, with subsequent functionalization introducing the alkyne and aldehyde groups .

Alkynylation Reactions

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to the hydrophobic alkyne group.

  • Stability: Sensitive to oxidation; storage under inert atmosphere (N2_2 or Ar) at −20°C is recommended to prevent aldehyde oxidation and alkyne polymerization.

Reactivity Profile

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions, condensations) and redox reactions.

  • Alkyne Group: Undergoes hydrogenation to alkanes, cycloadditions (e.g., Huisgen click chemistry), and Sonogashira couplings .

Table 2: Comparative Reactivity of Functional Groups

Functional GroupReaction TypeExample Reaction
AldehydeNucleophilic AdditionFormation of imines with amines
AlkyneCycloaddition[3+2] Cycloaddition with azides
Oxane RingAcid-Catalyzed Ring OpeningHydrolysis to diol under H3_3O+^+

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (40–60%) due to steric hindrance during alkynylation. Future work could explore microwave-assisted synthesis or flow chemistry to enhance efficiency .

Expanding Functionalization

Investigating enantioselective synthesis methods could yield chiral variants for asymmetric catalysis, while introducing fluorinated substituents might improve metabolic stability in pharmaceutical contexts .

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